6beta-Hydroxydexamethasone

Beschreibung

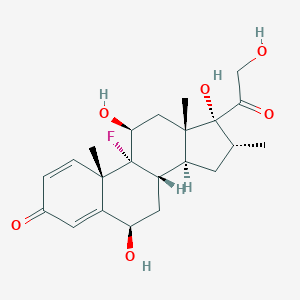

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,16-17,24,26-27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16-,17+,19+,20+,21+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBSTEHLLHXILB-QODHSQIYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204471 |

Source

|

| Record name | 6-Hydroxydexamethasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55879-47-5 |

Source

|

| Record name | 6-Hydroxydexamethasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55879-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxydexamethasone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055879475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxydexamethasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.BETA.-HYDROXYDEXAMETHASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/017VSH97RJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Origin of 6β-Hydroxydexamethasone: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the origin, metabolic synthesis, and analytical quantification of 6β-hydroxydexamethasone, the principal metabolite of the synthetic glucocorticoid, dexamethasone. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of the critical role of cytochrome P450 3A4 (CYP3A4) in its formation and the intricate mechanisms of CYP3A4 induction by dexamethasone. Detailed experimental protocols for the enzymatic synthesis and quantification of 6β-hydroxydexamethasone are provided, alongside a discussion of its significance as a biomarker for CYP3A4 activity.

Introduction: The Metabolic Fate of Dexamethasone

Dexamethasone, a potent synthetic glucocorticoid, is widely utilized for its anti-inflammatory and immunosuppressive properties. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is largely governed by its metabolism. The primary metabolic pathway for dexamethasone in humans is hydroxylation, leading to the formation of more polar, readily excretable compounds. Among these, 6β-hydroxydexamethasone stands out as the major metabolite.[1] The enzymatic conversion of dexamethasone to 6β-hydroxydexamethasone is a critical determinant of its clearance and, consequently, its clinical effectiveness and potential for drug-drug interactions.

The Enzymatic Genesis: CYP3A4-Mediated 6β-Hydroxylation

The biotransformation of dexamethasone to 6β-hydroxydexamethasone is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] CYP3A4, a member of the most abundant cytochrome P450 family in the human liver, is responsible for the metabolism of a vast array of xenobiotics, including approximately 50% of clinically used drugs. The formation of 6β-hydroxydexamethasone is a highly specific reaction, making its measurement a valuable tool for assessing in vivo and in vitro CYP3A4 activity.[4]

Kinetic Profile of 6β-Hydroxydexamethasone Formation

The enzymatic conversion of dexamethasone to 6β-hydroxydexamethasone follows Michaelis-Menten kinetics. Studies utilizing human liver microsomes have demonstrated significant inter-individual variability in the kinetic parameters, reflecting the well-documented differences in CYP3A4 expression and activity among the human population.

| Kinetic Parameter | Reported Value (Mean ± SD) | Reference |

| Km (μM) | 23.2 ± 3.8 | [4] |

| Vmax (pmol/min/mg protein) | 14.3 ± 9.9 | [4] |

Table 1: Kinetic parameters for the formation of 6β-hydroxydexamethasone in human liver microsomes.

The relatively low Km value suggests a high affinity of CYP3A4 for dexamethasone, underscoring the physiological relevance of this metabolic pathway.

The Induction Cascade: Dexamethasone as a Modulator of CYP3A4 Expression

Dexamethasone not only serves as a substrate for CYP3A4 but also acts as an inducer of its expression, a phenomenon with profound implications for drug metabolism and potential drug-drug interactions. The induction of CYP3A4 by dexamethasone is a complex process mediated by nuclear receptors, primarily the Pregnane X Receptor (PXR) and the Glucocorticoid Receptor (GR).[5][6]

A Dual Receptor Mechanism

The induction of CYP3A4 by dexamethasone follows a dual mechanism:

-

Glucocorticoid Receptor (GR)-Mediated Pathway: At lower, physiological concentrations, dexamethasone binds to the GR. This complex then translocates to the nucleus and upregulates the expression of PXR and its heterodimerization partner, the Retinoid X Receptor alpha (RXRα).[5] This increase in the cellular concentration of PXR enhances the subsequent response to PXR activators.

-

Pregnane X Receptor (PXR) Activation: At higher, pharmacological concentrations, dexamethasone can directly bind to and activate PXR.[6] The activated PXR:RXRα heterodimer then binds to specific response elements in the promoter region of the CYP3A4 gene, leading to increased transcription and subsequent protein expression.

This dual mechanism results in a biphasic induction of CYP3A4, with a low-amplitude induction at nanomolar concentrations of dexamethasone and a high-amplitude induction at micromolar concentrations.[6]

Caption: Workflow for enzymatic synthesis of 6β-hydroxydexamethasone.

Quantification of 6β-Hydroxydexamethasone by HPLC-UV

This protocol outlines a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the simultaneous quantification of dexamethasone and 6β-hydroxydexamethasone in biological matrices, such as urine. [4] Instrumentation and Conditions:

-

HPLC System: Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, and UV detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 242 nm.

-

Injection Volume: 20 µL.

Sample Preparation (Urine):

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analytes with methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Analysis:

-

Inject the reconstituted sample into the HPLC system.

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations of 6β-hydroxydexamethasone.

-

Quantify the concentration of 6β-hydroxydexamethasone in the samples by comparing their peak areas to the calibration curve.

| Parameter | Value | Reference |

| Linear Range (ng/mL) | 10 - 1000 | [4] |

| Limit of Quantification (ng/mL) | 10 | [4] |

| Intra-day Precision (%RSD) | < 5% | [4] |

| Inter-day Precision (%RSD) | < 10% | [4] |

| Accuracy (%) | 95-105 | [4] |

Table 2: Validation parameters for the HPLC-UV method for 6β-hydroxydexamethasone quantification.

Quantification of 6β-Hydroxydexamethasone by UHPLC-MS/MS

For higher sensitivity and selectivity, particularly in complex matrices like plasma, ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice. [7] Instrumentation and Conditions:

-

UHPLC System: Waters Acquity UPLC or equivalent.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000) with an electrospray ionization (ESI) source.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

-

Ionization Mode: Positive ESI.

-

MRM Transitions:

-

Dexamethasone: m/z 393.2 → 373.2

-

6β-Hydroxydexamethasone: m/z 409.2 → 371.2

-

Internal Standard (e.g., Dexamethasone-d5): m/z 398.2 → 378.2

-

Sample Preparation (Plasma):

-

Protein Precipitation:

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex and centrifuge to precipitate proteins.

-

-

Supernatant Transfer:

-

Transfer the supernatant to a new plate or vial.

-

-

Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

-

-

Analysis:

-

Inject the sample into the UHPLC-MS/MS system.

-

Conclusion

The origin of 6β-hydroxydexamethasone is a well-defined metabolic process, primarily governed by the activity of CYP3A4. Its formation is not only a key step in the clearance of dexamethasone but also a valuable indicator of CYP3A4 function. The intricate dual-receptor mechanism of CYP3A4 induction by dexamethasone highlights the complex interplay between drug metabolism and gene regulation. The detailed experimental protocols provided in this guide offer researchers the necessary tools to accurately synthesize and quantify this important metabolite, facilitating further investigations into drug metabolism, pharmacokinetics, and drug-drug interactions.

References

- Gentile, D. M., Tomlinson, E. S., Maggs, J. L., Park, B. K., & Back, D. J. (1996). Dexamethasone metabolism by human liver in vitro. Metabolite identification and inhibition of 6-hydroxylation. Journal of Pharmacology and Experimental Therapeutics, 277(1), 105–112.

- Haque, N., Thrasher, J. R., Werk, E. E., Knowles, H. C., & Sholiton, L. J. (1972). Studies on dexamethasone metabolism in man: effect of diphenylhydantoin. Journal of Clinical Endocrinology & Metabolism, 34(1), 44–50.

- Tomlinson, E. S., Maggs, J. L., Park, B. K., & Back, D. J. (1997). Dexamethasone metabolism in vitro: species differences. Journal of Steroid Biochemistry and Molecular Biology, 62(4), 345–352.

- Pascussi, J. M., Gerbal-Chaloin, S., Fabre, J. M., Maurel, P., & Vilarem, M. J. (2000). Dexamethasone induces pregnane X receptor and retinoid X receptor-alpha expression in human hepatocytes: synergistic increase of CYP3A4 induction by pregnane X receptor activators. Molecular Pharmacology, 58(2), 361–372.

- Pascussi, J. M., Gerbal-Chaloin, S., Drocourt, L., Maurel, P., & Vilarem, M. J. (2001). Dual effect of dexamethasone on CYP3A4 gene expression in human hepatocytes. Sequential role of glucocorticoid receptor and pregnane X receptor. European Journal of Biochemistry, 268(24), 6346–6358.

- McCune, J. S., Hawke, R. L., LeCluyse, E. L., Gillenwater, H. H., Hamilton, G., Ritchie, J., & Lindley, C. (2000). In vivo and in vitro induction of human cytochrome P4503A4 by dexamethasone. Clinical Pharmacology & Therapeutics, 68(4), 356–366.

- Li, K., Ed-Bucy, M., & Tang-Liu, D. D. (2014). Simultaneous quantification of dexamethasone and 6β-hydroxydexamethasone in rabbit plasma, aqueous and vitreous humor, and retina by UHPLC-MS/MS. Bioanalysis, 6(18), 2443–2454.

Sources

- 1. Drug–Drug Interactions Involving Dexamethasone in Clinical Practice: Myth or Reality? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro metabolism of dexamethasone (DEX) in human liver and kidney: the involvement of CYP3A4 and CYP17 (17,20 LYASE) and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dexamethasone metabolism in vitro: species differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dexamethasone induces pregnane X receptor and retinoid X receptor-alpha expression in human hepatocytes: synergistic increase of CYP3A4 induction by pregnane X receptor activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual effect of dexamethasone on CYP3A4 gene expression in human hepatocytes. Sequential role of glucocorticoid receptor and pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous quantification of dexamethasone and 6β-hydroxydexamethasone in rabbit plasma, aqueous and vitreous humor, and retina by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of 6β-Hydroxydexamethasone Standard

Introduction: The Significance of 6β-Hydroxydexamethasone in Drug Metabolism Research

6β-Hydroxydexamethasone is the principal metabolite of the potent synthetic glucocorticoid, dexamethasone.[1][2] Its formation in vivo is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, making the ratio of 6β-hydroxydexamethasone to dexamethasone a valuable biomarker for assessing CYP3A4 activity in clinical and research settings.[1] The availability of a high-purity analytical standard of 6β-hydroxydexamethasone is therefore critical for accurate quantification in biological matrices, enabling crucial studies in drug-drug interactions, pharmacokinetics, and personalized medicine. This guide provides a comprehensive overview of the synthesis, purification, and characterization of 6β-hydroxydexamethasone, offering practical insights for researchers and drug development professionals.

Strategic Approaches to the Synthesis of 6β-Hydroxydexamethasone

The introduction of a hydroxyl group at the 6β position of the steroidal nucleus of dexamethasone presents a significant synthetic challenge, primarily due to the need for high regioselectivity and stereoselectivity. Two principal strategies are employed: microbial biotransformation and targeted chemical synthesis.

I. Microbial Biotransformation: A Green and Selective Approach

Microbial biotransformation has emerged as a highly effective method for the specific hydroxylation of steroids, often overcoming the limitations of traditional chemical methods.[3][4] The use of whole-cell biocatalysts can provide high yields and exceptional selectivity, minimizing the need for complex protection and deprotection steps. For the synthesis of 6β-hydroxydexamethasone, the bacterium Bacillus subtilis has been shown to be a proficient biocatalyst.[1]

Bacillus subtilis possesses a cytochrome P450 enzyme system that can mimic the metabolic activity of human liver enzymes, including the specific 6β-hydroxylation of dexamethasone.[1] This makes it an ideal "microbial model" for producing mammalian metabolites.

This protocol is adapted from the established methodology for the biotransformation of dexamethasone by Bacillus subtilis (ATCC 6051).[1]

1. Culture Preparation and Growth:

-

Stage I Culture: A sterile nutrient agar medium is inoculated with Bacillus subtilis and incubated for 3 days to generate a robust seed culture.

-

Stage II Culture: A larger volume of fresh, sterile nutrient medium is inoculated with the Stage I culture.

2. Substrate Addition and Biotransformation:

-

After a suitable incubation period for the Stage II culture (typically 2 days), dexamethasone, dissolved in a minimal amount of a suitable solvent like methanol, is added to the culture medium.

-

The fermentation is continued, and the progress of the biotransformation is monitored by periodically sampling the broth, extracting with an organic solvent (e.g., n-butanol), and analyzing by thin-layer chromatography (TLC).[1]

3. Extraction of the Product:

-

After the desired level of conversion is achieved (typically over several days), the entire culture broth is harvested.

-

The broth is extracted multiple times with a suitable organic solvent, such as ethyl acetate or chloroform, to recover the steroid products.

-

The organic extracts are combined, washed, dried, and concentrated under reduced pressure to yield the crude product mixture.

Table 1: Composition of Culture Medium for Bacillus subtilis [1]

| Component | Concentration (g/L) |

| Glucose | 5 |

| Yeast Extract | 5 |

| Peptone | 1 |

| Sucrose | 2 |

| Distilled Water | to 1 L |

II. Chemical Synthesis: A Regioselective Approach via Allylic Oxidation

While microbial methods offer high selectivity, chemical synthesis provides an alternative route that can be advantageous in certain laboratory settings. The key challenge is the selective oxidation of the allylic C-6 position in the presence of other reactive sites in the dexamethasone molecule. A plausible strategy involves the oxidation of a 3,5-diene precursor.[5]

The formation of a 3,5-diene intermediate from the Δ⁴-3-keto system of dexamethasone alters the reactivity of the steroid nucleus, making the C-6 position more susceptible to targeted oxidation.

-

Formation of the 3,5-Diene Precursor: Dexamethasone is first converted to its 3,5-diene derivative. This can be achieved by forming a dienol ether.

-

Allylic Oxidation: The 3,5-diene is then subjected to allylic oxidation. A common method for this transformation is the use of a dirhodium catalyst in the presence of an oxidant like tert-butylhydroperoxide, as demonstrated in the synthesis of other 6β-hydroxy steroids.[5] This reaction selectively introduces the hydroxyl group at the 6β position.

-

Hydrolysis: The resulting intermediate is then hydrolyzed to regenerate the Δ⁴-3-keto functionality, yielding 6β-hydroxydexamethasone.

Purification of 6β-Hydroxydexamethasone: A Multi-Step Approach to High Purity

Achieving the high purity required for an analytical standard necessitates a robust purification strategy. This typically involves a combination of chromatographic techniques followed by crystallization.

I. Semi-Preparative High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC is the cornerstone of steroid purification, offering high resolution for separating structurally similar compounds.[6]

The polarity of 6β-hydroxydexamethasone is slightly higher than that of the starting material, dexamethasone, due to the additional hydroxyl group. This difference in polarity allows for their separation by reversed-phase HPLC.

-

Column Selection: A reversed-phase C18 column with a suitable particle size and dimensions for semi-preparative work is chosen.

-

Mobile Phase: A gradient of methanol or acetonitrile in water is typically used. The gradient is optimized to achieve maximum separation between 6β-hydroxydexamethasone, unreacted dexamethasone, and any byproducts.

-

Sample Preparation: The crude product from the synthesis is dissolved in a minimal amount of the mobile phase or a compatible solvent and filtered to remove any particulate matter.

-

Chromatographic Separation: The sample is injected onto the column, and the separation is monitored using a UV detector, typically at a wavelength around 254 nm.

-

Fraction Collection: Fractions corresponding to the peak of 6β-hydroxydexamethasone are collected.

-

Analysis and Pooling: The collected fractions are analyzed by analytical HPLC to confirm their purity. Pure fractions are pooled and the solvent is removed under reduced pressure.

Table 2: Typical Parameters for HPLC Analysis of Dexamethasone and its Metabolites [1][7][8]

| Parameter | Value |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 - 1.2 mL/min (analytical) |

| Detection | UV at 254 nm |

| Retention Time | 6β-Hydroxydexamethasone will have a shorter retention time than dexamethasone |

II. Crystallization: The Final Step to an Analytical Standard

Crystallization is the final step to remove any remaining amorphous impurities and to obtain a stable, high-purity solid standard.

The choice of solvent system is critical for successful crystallization. A solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. For polar steroids like hydroxylated dexamethasone, mixtures of solvents are often employed.

-

Solvent Selection: A mixture of acetone and water, or methanol and water, is a good starting point for the crystallization of polar corticosteroids.[9]

-

Dissolution: The purified 6β-hydroxydexamethasone is dissolved in the minimum amount of the hot solvent mixture.

-

Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation and Drying: The crystals are collected by filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum to a constant weight.

Verification of Purity and Identity: A Self-Validating System

The identity and purity of the final 6β-hydroxydexamethasone standard must be rigorously confirmed using a combination of analytical techniques.

I. High-Performance Liquid Chromatography (HPLC)

The purity of the final product is determined by analytical HPLC. A single, sharp peak should be observed, and the purity is typically reported as the peak area percentage.

II. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is the definitive method for confirming the identity and stereochemistry of the synthesized compound. The presence of the 6β-hydroxyl group will result in characteristic shifts in the ¹H and ¹³C NMR spectra compared to dexamethasone.[1][2]

Table 3: Reported ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons in Dexamethasone and 6β-Hydroxydexamethasone in CDCl₃ [1]

| Carbon Position | Dexamethasone (ppm) | 6β-Hydroxydexamethasone (ppm) |

| C-3 | 190.0 | 189.0 |

| C-5 | 171.0 | 170.8 |

| C-6 | 32.3 | 71.2 |

| C-11 | 72.2 | 70.4 |

| C-17 | 92.1 | 93.0 |

| C-20 | 212.4 | 212.4 |

Visualizing the Workflow

Diagram 1: Microbial Biotransformation Workflow

Caption: Workflow for the microbial synthesis of 6β-Hydroxydexamethasone.

Diagram 2: Chemical Synthesis and Purification Pathway

Caption: A plausible chemical synthesis route for 6β-Hydroxydexamethasone.

Conclusion: Ensuring Accuracy in Drug Metabolism Studies

The synthesis and purification of high-purity 6β-hydroxydexamethasone are essential for advancing our understanding of drug metabolism and for the development of safer and more effective therapeutic strategies. Both microbial biotransformation and targeted chemical synthesis offer viable routes to this important analytical standard. The choice of method will depend on the specific capabilities and resources of the laboratory. Rigorous purification by semi-preparative HPLC and final crystallization, followed by comprehensive analytical characterization, are critical steps in producing a self-validating standard that ensures the accuracy and reliability of experimental results.

References

-

Pervaiz, I., et al. (2015). Microbial Biotransformation of Dexamethasone by Bacillus Subtilis (ATCC 6051). ResearchGate. [Link]

- Gentile, D. M., et al. (1996). Dexamethasone metabolism by human liver in vitro. Metabolite identification and inhibition of 6-hydroxylation. The Journal of Pharmacology and Experimental Therapeutics, 277(1), 105–112.

- Donova, M. V. (2017). Microbiotechnologies for steroid production. Connect Journal of Sciences.

- Yoshimoto, F. K., et al. (2023). Synthesis of 6β-hydroxy androgens from a 3,5-diene steroid precursor to test for cytochrome P450 3A4-catalyzed hydroxylation of androstenedione. Steroids, 198, 109298.

- Zurbonsen, K., et al. (2004). Simultaneous determination of dexamethasone and 6 beta-hydroxydexamethasone in urine using solid-phase extraction and liquid chromatography: applications to in vivo measurement of cytochrome P450 3A4 activity.

- Kumar, V., et al. (2006). HPLC determination of dexamethasone in human plasma and its application to an in vitro release study from endovascular stents. Pharmazie, 61(11), 908-911.

- Park, J. H., et al. (2015). Crystallization of Local Anesthetics When Mixed With Corticosteroid Solutions.

- Park, Y. H., et al. (1984). Identification and quantification of 6 beta-hydroxydexamethasone as a major urinary metabolite of dexamethasone in man. Journal of Steroid Biochemistry, 21(1), 97-101.

- Ritchie, J. C., et al. (1992). Preliminary studies of 6 beta-hydroxydexamethasone and its importance in the DST.

- Agilent Technologies. (n.d.). Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns.

- Pervaiz, I., et al. (2015). Microbial Biotransformation of Dexamethasone by Bacillus Subtilis (ATCC 6051).

- Meza-Ruiz, S., & Sánchez-Yáñez, J. M. (2025). Microbial transformation of steroids, an old and novel drug opportunity strategy: a review. Journal of Plant Biota, 4(1), 22-33.

-

Yoshimoto, F. K., et al. (2023). Synthesis of 6β-hydroxy androgens from a 3,5-diene steroid precursor to test for cytochrome P450 3A4-catalyzed hydroxylation of androstenedione. PubMed. [Link]

- Agilent Technologies. (n.d.). Preparative Purification of Corticosteroids by HPLC.

- Yoshimoto, F. K., et al. (2023). Synthesis of 6β-hydroxy androgens from a 3,5-diene steroid precursor to test for cytochrome P450 3A4-catalyzed hydroxylation of androstenedione. Steroids, 198, 109298.

- Royal Society of Chemistry. (2024). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. RSC Publishing.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification and quantification of 6 beta-hydroxydexamethasone as a major urinary metabolite of dexamethasone in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. connectsci.au [connectsci.au]

- 4. plant.researchfloor.org [plant.researchfloor.org]

- 5. Synthesis of 6β-hydroxy androgens from a 3,5-diene steroid precursor to test for cytochrome P450 3A4-catalyzed hydroxylation of androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijirset.com [ijirset.com]

- 7. HPLC determination of dexamethasone in human plasma and its application to an in vitro release study from endovascular stents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. public.pensoft.net [public.pensoft.net]

- 9. Evidence of a New Crystalline Phase of Prednisolone Obtained from the Study of the Hydration–Dehydration Mechanisms of the Sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 6beta-Hydroxydexamethasone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 6β-hydroxydexamethasone, a primary active metabolite of the widely used synthetic glucocorticoid, dexamethasone. This document delves into the compound's structural characteristics, physicochemical parameters, and spectral data. Furthermore, it explores its metabolic pathway, methods of synthesis, and analytical procedures for its identification and quantification. This guide is intended to serve as a critical resource for researchers and professionals involved in drug development, pharmacology, and metabolic studies, providing foundational knowledge for further investigation and application of this significant steroid metabolite.

Introduction: The Significance of a Primary Metabolite

Dexamethasone, a potent synthetic glucocorticoid, is extensively used in clinical practice for its anti-inflammatory and immunosuppressive properties.[1] Its therapeutic efficacy and metabolic fate are intrinsically linked. 6β-Hydroxydexamethasone emerges as a principal active metabolite, primarily formed in the liver through the action of the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] Understanding the properties of this metabolite is crucial for several reasons:

-

Pharmacokinetic Profiling: The formation of 6β-hydroxydexamethasone significantly influences the clearance and overall pharmacokinetic profile of dexamethasone.

-

Drug-Drug Interactions: As its formation is mediated by CYP3A4, the potential for drug-drug interactions with other substrates, inhibitors, or inducers of this enzyme is a critical consideration in clinical settings.[2]

-

Biological Activity: 6β-Hydroxydexamethasone is not an inert byproduct; it retains biological activity, contributing to the overall pharmacological effect of the parent drug. Studies in rats have shown its ability to suppress corticosterone production.[3]

-

Biomarker Potential: The ratio of 6β-hydroxydexamethasone to dexamethasone in urine can serve as a biomarker for in vivo CYP3A4 activity.

This guide aims to consolidate the available technical information on 6β-hydroxydexamethasone, providing a solid foundation for its use in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 6β-hydroxydexamethasone is fundamental for its handling, formulation, and analysis.

Chemical Structure and Identification

-

IUPAC Name: (6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one[4]

-

Synonyms: 6-beta-Hydroxy Dexamethasone, 6-hydroxyDEX, 6OH-DEX[3]

-

CAS Number: 55879-47-5[3]

-

Molecular Formula: C₂₂H₂₉FO₆[3]

-

Molecular Weight: 408.5 g/mol [3]

Physicochemical Data

Quantitative experimental data on the physicochemical properties of 6β-hydroxydexamethasone are not extensively reported in publicly available literature. The following table summarizes the available information, including computed values where experimental data is lacking.

| Property | Value | Source |

| Melting Point | Data not available | |

| Solubility | Slightly soluble in methanol.[3] | Cayman Chemical[3] |

| pKa | Data not available | |

| LogP (Computed) | 0.9 | PubChem[4] |

Note on Data Gaps: The lack of experimentally determined melting point, aqueous solubility, and pKa values highlights an area for future research. These parameters are critical for understanding the compound's absorption, distribution, and formulation development.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of 6β-hydroxydexamethasone produced via microbial biotransformation has been elucidated using ¹H-NMR and ¹³C-NMR spectroscopy.[5] The introduction of the hydroxyl group at the 6β position induces characteristic shifts in the NMR spectrum compared to the parent dexamethasone molecule. Researchers requiring detailed spectral assignments should refer to specialized literature on steroid NMR.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of 6β-hydroxydexamethasone in biological matrices.[2][6]

-

Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 409.2.

-

Fragmentation: The fragmentation pattern will be characteristic of the steroid nucleus and the side chain. Key fragmentation pathways would involve losses of water molecules from the hydroxyl groups and cleavage of the C17 side chain. A detailed analysis of the fragmentation pattern is crucial for distinguishing it from its isomers, such as 6α-hydroxydexamethasone.

Infrared (IR) Spectroscopy

The IR spectrum of 6β-hydroxydexamethasone will exhibit characteristic absorption bands for its functional groups:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the multiple hydroxyl groups.

-

C=O stretching: Strong absorptions around 1700 cm⁻¹ for the ketone groups.

-

C=C stretching: Bands in the 1600-1680 cm⁻¹ region corresponding to the double bonds in the A-ring.

-

C-F stretching: A band in the 1000-1400 cm⁻¹ region.

Metabolism and Synthesis

Metabolic Pathway: The Role of CYP3A4

6β-hydroxydexamethasone is the major product of dexamethasone metabolism in humans, a reaction catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] This biotransformation is a hydroxylation reaction that introduces a hydroxyl group at the 6β position of the steroid nucleus.

Caption: Metabolic conversion of Dexamethasone.

The kinetics of this enzymatic reaction have been studied in human liver microsomes, with reported Km values for 6β-hydroxydexamethasone formation being approximately 23.2 µM.[2]

Synthesis Approaches

The synthesis of 6β-hydroxydexamethasone can be approached through chemical or biological methods.

While specific, detailed protocols for the chemical synthesis of 6β-hydroxydexamethasone are not abundant in general literature, the synthesis of its parent compound, dexamethasone, is well-established. The introduction of a hydroxyl group at the 6β-position on a steroid nucleus typically involves multi-step processes that require careful control of stereochemistry.

A promising and stereoselective method for the synthesis of 6β-hydroxydexamethasone is through microbial biotransformation. The bacterium Bacillus subtilis has been shown to effectively convert dexamethasone into 6β-hydroxydexamethasone.[5]

Experimental Protocol: Microbial Biotransformation of Dexamethasone

-

Microorganism: Bacillus subtilis.

-

Culture Medium: A suitable nutrient broth for bacterial growth.

-

Substrate: Dexamethasone dissolved in an appropriate solvent (e.g., ethanol or DMSO).

-

Incubation:

-

Grow a culture of Bacillus subtilis to a desired cell density.

-

Introduce the dexamethasone solution to the culture.

-

Incubate the culture with shaking at a controlled temperature for a specified period (e.g., several days).

-

-

Extraction:

-

After incubation, extract the culture broth with an organic solvent such as ethyl acetate.

-

Evaporate the organic solvent to obtain the crude product.

-

-

Purification:

-

The crude product can be purified using chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

-

Caption: Microbial synthesis workflow.

Analytical Methodology

Accurate and sensitive analytical methods are essential for the quantification of 6β-hydroxydexamethasone in various matrices, particularly in biological fluids for pharmacokinetic and metabolic studies.

High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with ultraviolet (UV) or mass spectrometric (MS) detection, is the most common technique for the analysis of 6β-hydroxydexamethasone.

Exemplary HPLC Method for Urine Analysis

-

Sample Preparation: Solid-phase extraction (SPE) is a robust method for extracting 6β-hydroxydexamethasone from urine.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength of approximately 245 nm.

-

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a standard, often with the use of an internal standard to correct for variations in extraction and injection.

Caption: HPLC analysis workflow.

Pharmacological and Toxicological Profile

Pharmacological Activity

6β-Hydroxydexamethasone is an active metabolite and exhibits glucocorticoid activity. In vivo studies in rats have demonstrated that administration of 6β-hydroxydexamethasone can completely suppress corticosterone production for at least three hours.[7] This indicates that the metabolite contributes to the overall pharmacological effects observed after dexamethasone administration.

Toxicology

There is limited publicly available information specifically on the toxicology of 6β-hydroxydexamethasone. As a metabolite of a well-characterized drug, its toxicological profile is often considered in the context of the parent compound. However, for a complete safety assessment, especially if the metabolite is found to accumulate to significant levels, dedicated toxicological studies would be necessary. Standard in vitro cytotoxicity assays and in vivo studies would be required to establish a comprehensive safety profile.

Safety and Handling: As with any active pharmaceutical ingredient or its metabolite, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be used when handling 6β-hydroxydexamethasone. It should be handled in a well-ventilated area.

Conclusion

6β-Hydroxydexamethasone is a key player in the metabolism and pharmacology of dexamethasone. This technical guide has synthesized the available information on its physical and chemical properties, spectroscopic characteristics, synthesis, and analytical methods. While significant knowledge has been accumulated, this document also highlights areas where further research is needed, particularly in the experimental determination of fundamental physicochemical properties and a more detailed toxicological evaluation. A deeper understanding of this active metabolite will undoubtedly contribute to the safer and more effective use of dexamethasone in clinical practice and will be of great value to the scientific community.

References

-

Gentile, D. M., Tomlinson, E. S., Maggs, J. L., Park, B. K., & Back, D. J. (1996). Dexamethasone metabolism by human liver in vitro. Metabolite identification and inhibition of 6-hydroxylation. Journal of Pharmacology and Experimental Therapeutics, 277(1), 105–112. [Link]

-

PubChem. (n.d.). Dexamethasone. National Center for Biotechnology Information. Retrieved from [Link]

-

Zurbonsen, K., Bressolle, F., Solassol, I., Aragon, P. J., Culine, S., & Pinguet, F. (2004). Simultaneous determination of dexamethasone and 6beta-hydroxydexamethasone in urine using solid-phase extraction and liquid chromatography: applications to in vivo measurement of cytochrome P450 3A4 activity. Journal of Chromatography B, 804(2), 421-429. [Link]

-

Ritchie, J. C., Owens, M. J., & Nemeroff, C. B. (1992). Preliminary studies of 6 beta-hydroxydexamethasone and its importance in the DST. Biological Psychiatry, 32(9), 825–833. [Link]

-

Ha, Y., Park, J., Lee, J., & Kim, H. (2021). Simultaneous quantification of dexamethasone and 6β-hydroxydexamethasone in rabbit plasma, aqueous and vitreous humor, and retina by UHPLC-MS/MS. Bioanalysis, 13(13), 1055–1066. [Link]

-

Park, S., Lee, H., & Lee, J. (2018). Dexamethasone Degradation in Aqueous Medium and Implications for Correction of In Vitro Release from Sustained Release Delivery Systems. Pharmaceutical Research, 35(5), 98. [Link]

-

PubChem. (n.d.). 6-Hydroxydexamethasone. National Center for Biotechnology Information. Retrieved from [Link]

-

Ritchie, J. C., Owens, M. J., Mayer, H., & Nemeroff, C. B. (1992). Preliminary studies of 6 beta-hydroxydexamethasone and its importance in the DST. Biological psychiatry, 32(9), 825–833. [Link]

-

Ha, Y., Park, J., Lee, J., & Kim, H. (2021). Simultaneous quantification of dexamethasone and 6β-hydroxydexamethasone in rabbit plasma, aqueous and vitreous humor, and retina by UHPLC-MS/MS. Bioanalysis, 13(13), 1055–1066. [Link]

-

Park, S., Lee, H., & Lee, J. (2018). Dexamethasone Degradation in Aqueous Medium and Implications for Correction of In Vitro Release from Sustained Release Delivery Systems. Pharmaceutical Research, 35(5), 98. [Link]

-

Zurbonsen, K., Bressolle, F., Solassol, I., Aragon, P. J., Culine, S., & Pinguet, F. (2004). Simultaneous determination of dexamethasone and 6β-hydroxydexamethasone in urine using solid-phase extraction and liquid chromatography: Applications to in vivo measurement of cytochrome P450 3A4 activity. Journal of Chromatography B, 804(2), 421-429. [Link]

-

Gentile, D. M., Tomlinson, E. S., Maggs, J. L., Park, B. K., & Back, D. J. (1996). Dexamethasone metabolism by human liver in vitro. Metabolite identification and inhibition of 6-hydroxylation. Journal of Pharmacology and Experimental Therapeutics, 277(1), 105–112. [Link]

-

Al-Aboudi, A., Al-Qudah, M. A., & Afaneh, I. A. (2015). Microbial Biotransformation of Dexamethasone by Bacillus Subtilis (ATCC 6051). Jordan Journal of Pharmaceutical Sciences, 8(1). [Link]

-

Ha, Y., Park, J., Lee, J., & Kim, H. (2021). Simultaneous quantification of dexamethasone and 6β-hydroxydexamethasone in rabbit plasma, aqueous and vitreous humor, and retina by UHPLC-MS/MS. Bioanalysis, 13(13), 1055–1066. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. 6-Hydroxydexamethasone | C22H29FO6 | CID 63050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification and quantification of 6 beta-hydroxydexamethasone as a major urinary metabolite of dexamethasone in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preliminary studies of 6 beta-hydroxydexamethasone and its importance in the DST - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 6β-Hydroxydexamethasone

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 6β-hydroxydexamethasone, the principal active metabolite of the widely used synthetic glucocorticoid, dexamethasone. Synthesized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, 6β-hydroxydexamethasone is not merely an excretory product but a pharmacologically active entity with significant implications for both therapeutic efficacy and drug-drug interactions. This document elucidates its dual engagement with the glucocorticoid receptor (GR) and the pregnane X receptor (PXR), offering field-proven insights into its role in mediating classic glucocorticoid effects and modulating xenobiotic metabolism. Detailed experimental protocols and visual pathway diagrams are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate this pivotal metabolite.

Introduction: Beyond a Simple Metabolite

Dexamethasone is a cornerstone of anti-inflammatory and immunosuppressive therapy. Its metabolism is a critical determinant of its clinical pharmacology. The primary pathway for dexamethasone metabolism in humans is hydroxylation at the 6β position, a reaction catalyzed by the CYP3A4 enzyme located predominantly in the liver and intestine.[1][2] The resultant metabolite, 6β-hydroxydexamethasone, has long been recognized, with plasma concentrations reaching levels comparable to the parent drug following clinical doses of dexamethasone.[3]

Historically viewed as a step towards inactivation and elimination, emerging evidence confirms that 6β-hydroxydexamethasone is an active metabolite that retains significant biological activity.[3][4] Its mechanism of action is multifaceted, extending beyond the traditional glucocorticoid pathway to intersect with the regulation of drug metabolism. This guide dissects these dual mechanisms, providing a granular view of the molecular interactions and cellular consequences of 6β-hydroxydexamethasone activity.

Dual Receptor Engagement: The Core Mechanism

The actions of 6β-hydroxydexamethasone are primarily mediated through its interaction with two key nuclear receptors: the glucocorticoid receptor (GR) and the pregnane X receptor (PXR).

Glucocorticoid Receptor (GR) Agonism: Mediating Anti-inflammatory Effects

6β-hydroxydexamethasone retains the capacity to act as an agonist at the glucocorticoid receptor, the same receptor targeted by its parent compound, dexamethasone. This interaction is responsible for its glucocorticoid and anti-inflammatory properties.

In vivo evidence has demonstrated that administration of 6β-hydroxydexamethasone to rats at a dose of 1 mg/kg leads to the complete suppression of corticosterone production, a hallmark of potent glucocorticoid activity.[3][4] This confirms its ability to engage the hypothalamic-pituitary-adrenal (HPA) axis, a key physiological system regulated by glucocorticoids.

Mechanism of GR Activation:

-

Ligand Binding: 6β-hydroxydexamethasone, like dexamethasone, diffuses across the cell membrane and binds to the ligand-binding domain of the GR, which resides in the cytoplasm in a complex with heat shock proteins (HSPs).

-

Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of HSPs. This exposes a nuclear localization signal.

-

Dimerization and Nuclear Translocation: The activated GR-ligand complex dimerizes and translocates into the nucleus.

-

Gene Regulation: Within the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This can lead to:

-

Transactivation: Upregulation of anti-inflammatory genes.

-

Transrepression: Downregulation of pro-inflammatory genes through interaction with other transcription factors.

-

Diagram 1: Glucocorticoid Receptor (GR) Signaling Pathway

Caption: Activation of the GR by 6β-hydroxydexamethasone.

Pregnane X Receptor (PXR) Interaction: Regulating Drug Metabolism

A pivotal aspect of the mechanism of action of dexamethasone and its 6β-hydroxy metabolite is the interaction with the pregnane X receptor (PXR). PXR is a master regulator of xenobiotic metabolism, primarily controlling the expression of CYP3A4.[5]

The induction of CYP3A4 by dexamethasone follows a complex, dual mechanism:

-

GR-Mediated PXR Upregulation (Low Concentrations): At lower, nanomolar concentrations, dexamethasone binds to the GR. The activated GR, in turn, increases the transcription of the PXR gene (NR1I2).[6][7] This leads to a larger pool of PXR available for activation, sensitizing the cell to PXR agonists.

-

Direct PXR Activation (High Concentrations): At higher, micromolar concentrations, dexamethasone can directly bind to and activate PXR, leading to a robust induction of CYP3A4 expression.[6]

The role of 6β-hydroxydexamethasone in this pathway is of significant interest. As the product of CYP3A4 activity, its potential to participate in a feedback loop by activating PXR and further inducing CYP3A4 is a key consideration in drug development. While direct quantitative data on the PXR agonist potency (e.g., EC50) of 6β-hydroxydexamethasone is sparse, its structural similarity to dexamethasone suggests it may also act as a PXR agonist. This is a critical area for further investigation to fully understand the auto-induction phenomena observed with dexamethasone.

The formation of 6β-hydroxydexamethasone is so closely tied to CYP3A4 activity that the urinary ratio of 6β-hydroxydexamethasone to dexamethasone is a well-established in vivo biomarker for assessing CYP3A4 induction or inhibition.[8]

Diagram 2: Dual Mechanism of CYP3A4 Induction

Caption: GR- and PXR-mediated pathways of CYP3A4 induction.

Experimental Methodologies for Mechanistic Investigation

To rigorously assess the activity of 6β-hydroxydexamethasone, a series of validated in vitro assays are required. The following protocols provide a framework for characterizing its interaction with GR and PXR, and its impact on CYP3A4.

Glucocorticoid Receptor (GR) Competitive Binding Assay

This assay quantifies the affinity of a test compound (e.g., 6β-hydroxydexamethasone) for the GR by measuring its ability to displace a high-affinity radiolabeled or fluorescently-labeled ligand.

Principle: The assay is based on the principle of competitive binding. A fixed concentration of a labeled GR ligand (e.g., [³H]-dexamethasone) is incubated with a source of GR (e.g., cell lysate or purified receptor). The addition of an unlabeled competitor (the test compound) will displace the labeled ligand in a concentration-dependent manner. The amount of bound labeled ligand is inversely proportional to the affinity and concentration of the unlabeled competitor.

Step-by-Step Protocol:

-

Receptor Preparation:

-

Culture cells expressing the human glucocorticoid receptor (e.g., A549 cells).

-

Harvest cells and prepare a cytosolic extract containing the GR.

-

Alternatively, use commercially available purified recombinant human GR.

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add GR preparation and labeled ligand in assay buffer.

-

Non-Specific Binding (NSB) Wells: Add GR preparation, labeled ligand, and a high concentration of an unlabeled GR agonist (e.g., 10 µM dexamethasone) to saturate all specific binding sites.

-

Competitor Wells: Add GR preparation, labeled ligand, and serial dilutions of the test compound (6β-hydroxydexamethasone) and the reference compound (dexamethasone).

-

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (typically 18-24 hours).

-

Separation of Bound and Free Ligand:

-

Use a method to separate the receptor-bound ligand from the unbound ligand. A common method is dextran-coated charcoal (DCC) separation, where the charcoal adsorbs the free labeled ligand.

-

Centrifuge the samples to pellet the charcoal.

-

-

Detection:

-

Transfer the supernatant (containing the bound labeled ligand) to a scintillation vial.

-

Add scintillation cocktail and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

-

PXR Activation Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate PXR and drive the expression of a reporter gene under the control of a PXR-responsive promoter, such as that of CYP3A4.

Principle: A host cell line (e.g., HepG2) is transiently or stably transfected with two plasmids: one expressing the human PXR and another containing a reporter gene (e.g., luciferase) downstream of a promoter containing PXR response elements (PXREs) from the CYP3A4 gene. Activation of PXR by a ligand leads to the transcription of the luciferase gene, and the resulting luminescence is measured as a readout of PXR activation.

Step-by-Step Protocol:

-

Cell Culture and Transfection:

-

Culture HepG2 cells in appropriate media.

-

Co-transfect the cells with a PXR expression vector and a PXRE-luciferase reporter vector using a suitable transfection reagent.

-

For high-throughput screening, the use of a stably transfected cell line is recommended.

-

-

Compound Treatment:

-

Plate the transfected cells in a 96-well plate.

-

After allowing the cells to attach (typically 24 hours), replace the medium with fresh medium containing serial dilutions of the test compound (6β-hydroxydexamethasone), a positive control (e.g., rifampicin), and a vehicle control (e.g., DMSO).

-

-

Incubation: Incubate the cells for 24-48 hours to allow for PXR activation and reporter gene expression.

-

Cell Lysis and Luminescence Measurement:

-

Aspirate the medium and lyse the cells using a luciferase assay lysis buffer.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter).

-

Calculate the fold induction relative to the vehicle control.

-

Plot the fold induction against the log concentration of the test compound.

-

Fit the data to a dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum induction).

-

In Vitro CYP3A4 Induction Assay in Primary Human Hepatocytes

This assay is the gold standard for assessing the potential of a compound to induce drug-metabolizing enzymes in a system that most closely resembles the human liver.

Principle: Cryopreserved or fresh primary human hepatocytes are cultured and treated with the test compound for an extended period (typically 48-72 hours). The induction of CYP3A4 is then assessed by measuring changes in CYP3A4 mRNA levels, protein levels, or catalytic activity.

Step-by-Step Protocol:

-

Hepatocyte Culture:

-

Thaw cryopreserved primary human hepatocytes and plate them on collagen-coated plates.

-

Allow the cells to form a monolayer (typically 4-6 hours), then overlay with an extracellular matrix (e.g., Matrigel) to maintain morphology and function.

-

Culture for 24-48 hours to allow recovery.

-

-

Compound Treatment:

-

Replace the culture medium with fresh medium containing the test compound (6β-hydroxydexamethasone), a positive control (e.g., rifampicin), a negative control (vehicle), and any other relevant comparators (e.g., dexamethasone) at multiple concentrations.

-

Treat the cells for 48-72 hours, with daily medium changes containing the fresh compound.

-

-

Endpoint Measurement:

-

mRNA Analysis (qPCR):

-

Lyse the cells and isolate total RNA.

-

Perform reverse transcription to generate cDNA.

-

Quantify CYP3A4 mRNA levels using real-time quantitative PCR (qPCR), normalizing to a stable housekeeping gene.

-

-

Enzyme Activity Assay:

-

Wash the cells and incubate them with a specific CYP3A4 probe substrate (e.g., testosterone or midazolam).

-

After a set incubation time, collect the supernatant.

-

Quantify the formation of the specific metabolite (e.g., 6β-hydroxytestosterone or 1'-hydroxymidazolam) using LC-MS/MS.

-

Normalize the activity to the total protein content in the well.

-

-

-

Data Analysis:

-

Calculate the fold induction of mRNA or activity relative to the vehicle control for each concentration.

-

Assess the concentration-response relationship to determine the EC50 and Emax for induction.

-

Evaluate the data against regulatory guidance criteria to classify the induction potential.

-

Summary and Future Directions

6β-hydroxydexamethasone is a pharmacologically active metabolite of dexamethasone that exerts its effects through a dual mechanism involving both the glucocorticoid receptor and the pregnane X receptor. Its demonstrated ability to elicit a glucocorticoid response in vivo confirms its contribution to the overall therapeutic profile of its parent drug. Furthermore, its formation serves as a reliable biomarker for CYP3A4 activity, highlighting its central role in the interplay between dexamethasone and xenobiotic metabolism.

The key area requiring further in-depth investigation is the direct, quantitative characterization of 6β-hydroxydexamethasone's activity in comparison to dexamethasone. Specifically, future research should focus on:

-

Determining the relative binding affinity of 6β-hydroxydexamethasone for the glucocorticoid receptor to precisely quantify its potency as a glucocorticoid.

-

Quantifying its potency as a PXR agonist through reporter gene assays to understand its direct contribution to CYP3A4 induction.

-

Assessing its capacity to induce CYP3A4 in primary human hepatocytes to elucidate its role in feedback regulation and auto-induction.

A thorough understanding of these parameters is essential for drug development professionals to accurately model the pharmacokinetic and pharmacodynamic behavior of dexamethasone and to predict and manage potential drug-drug interactions. The methodologies outlined in this guide provide a robust framework for conducting these critical investigations.

References

- Drocourt, L., Ourlin, J. C., Pascussi, J. M., Maurel, P., & Vilarem, M. J. (2001). Dual effect of dexamethasone on CYP3A4 gene expression in human hepatocytes. Sequential role of glucocorticoid receptor and pregnane X receptor. The Journal of biological chemistry, 276(35), 32903–32910.

- Gentile, D. M., Tomlinson, E. S., Maggs, J. L., Park, B. K., & Back, D. J. (1996). Dexamethasone metabolism by human liver in vitro. Metabolite identification and inhibition of 6-hydroxylation. The Journal of pharmacology and experimental therapeutics, 277(1), 105–112.

- Gervot, L., Rochat, B., Gautier, J. C., Bohnenstengel, F., Kroemer, H., de Berardinis, V., Martin, H., Beaune, P., & de Waziers, I. (1999). Human CYP2B6: expression, inducibility, and role in methadone metabolism.

- Pascussi, J. M., Gerbal-Chaloin, S., Drocourt, L., Maurel, P., & Vilarem, M. J. (2000). The expression of CYP2B6, CYP2C9 and CYP3A4 genes: a tangle of networks of nuclear and steroid receptors. Biochimica et biophysica acta, 1471(3), 243–255.

- Pascussi, J. M., Drocourt, L., Fabre, J. M., Maurel, P., & Vilarem, M. J. (2000). Dexamethasone induces pregnane X receptor and retinoid X receptor-alpha expression in human hepatocytes: synergistic increase of CYP3A4 induction by pregnane X receptor activators. Molecular pharmacology, 58(2), 361–372.

- Raucy, J. L., Allen, S. W., & Yueh, M. F. (2002). A cell-based reporter gene assay for determining induction of CYP3A4 in a high volume system. The Journal of pharmacology and experimental therapeutics, 303(1), 412–423.

- Ritchie, J. C., Owens, M.J., Mayer, H., et al. (1992). Preliminary studies of 6β-hydroxydexamethasone and its importance in the DST.

- Scheer, N., Ross, J., & Tvan, E. (2008). A PXR reporter gene assay in a stable cell culture system: CYP3A4 and CYP2B6 induction by pesticides. Biochemical pharmacology, 69(1), 171–180.

- Tomlinson, E. S., Maggs, J. L., Park, B. K., & Back, D. J. (1997). Dexamethasone metabolism in vitro: a species comparison. Journal of steroid biochemistry and molecular biology, 62(4), 345–352.

- Zurbonsen, K., Bressolle, F., Solassol, I., Aragon, P. J., Culine, S., & Pinguet, F. (2004). Simultaneous determination of dexamethasone and 6 beta-hydroxydexamethasone in urine using solid-phase extraction and liquid chromatography: applications to in vivo measurement of cytochrome P450 3A4 activity. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 804(2), 421–429.

- Minagawa, K., Kasuya, Y., Baba, S., Knapp, G., & Skelly, J. P. (1986). Identification and quantification of 6 beta-hydroxydexamethasone as a major urinary metabolite of dexamethasone in man. Steroids, 47(2-3), 175–188.

- Al Rihani, S. B., Deodhar, M., Dow, P., Turgeon, J., & Michaud, V. (2020). Is Dexamethasone a Substrate, an Inducer, or a Substrate-Inducer of CYP3As?. Archives of Pharmacy & Pharmacology Research, 2(5).

- Pascussi, J. M., Robert, A., Nguyen, M., et al. (2001). Dexamethasone transcriptionally increases the expression of the pregnane X receptor and synergistically enhances pyrethroid esfenvalerate in the induction of cytochrome P450 3A23. Biochemical pharmacology, 80(8), 1263-1273.

- Wang, H., & LeCluyse, E. L. (2003). Role of orphan nuclear receptors in the regulation of drug-metabolizing enzymes. Clinical pharmacokinetics, 42(15), 1331–1357.

- Lehmann, J. M., McKee, D. D., Watson, M. A., Willson, T. M., Moore, J. T., & Kliewer, S. A. (1998). The human orphan nuclear receptor PXR is activated by compounds that regulate CYP3A4 gene expression and cause drug interactions.

- Zhou, C., Tabb, M. M., Nelson, E. L., Grün, F., Sussman, D. J., & Blumberg, B. (2006). Mutual repression between the xenobiotic receptor PXR and the vitamin D receptor VDR supports a role for PXR in Graves' disease.

Sources

- 1. researchgate.net [researchgate.net]

- 2. irispublishers.com [irispublishers.com]

- 3. Preliminary studies of 6 beta-hydroxydexamethasone and its importance in the DST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Frontiers | The role of pregnane X receptor (PXR) in substance metabolism [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Dexamethasone transcriptionally increases the expression of the pregnane X receptor and synergistically enhances pyrethroid esfenvalerate in the induction of cytochrome P450 3A23 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of dexamethasone and 6 beta-hydroxydexamethasone in urine using solid-phase extraction and liquid chromatography: applications to in vivo measurement of cytochrome P450 3A4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Key Metabolite: An In-Depth Technical Guide to the Early Discovery of 6β-Hydroxydexamethasone

Foreword: Unraveling the Metabolic Fate of a Potent Glucocorticoid

In the landscape of synthetic corticosteroids, dexamethasone stands as a cornerstone therapeutic agent, valued for its potent anti-inflammatory and immunosuppressive properties.[1] However, the clinical efficacy and variability in patient response to any xenobiotic are intrinsically linked to its metabolic fate. Understanding how the body modifies and clears a drug is paramount for optimizing its use and mitigating potential adverse effects. This technical guide delves into the seminal early research that led to the discovery and characterization of 6β-hydroxydexamethasone, a major metabolite of dexamethasone. We will explore the scientific rationale behind the experimental designs of the time, the innovative application of analytical techniques, and the logical progression of inquiry that solidified our understanding of this critical metabolic pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to appreciate the foundational work that continues to inform modern drug metabolism studies.

The Scientific Imperative: Why Investigate Dethamethasone Metabolism?

By the late 20th century, the central role of the liver in drug metabolism was well-established, with the cytochrome P450 (CYP) superfamily of enzymes recognized as the primary catalysts of Phase I oxidative reactions. Dexamethasone, a potent synthetic glucocorticoid, was known to be a powerful inducer of certain CYP enzymes, particularly those in the CYP3A subfamily.[2][3][4] This property had significant clinical implications, as co-administered drugs could be metabolized more rapidly, potentially leading to therapeutic failure.

The central scientific questions of the era were:

-

What were the specific metabolic pathways of dexamethasone in humans?

-

Which enzymes were responsible for its biotransformation?

-

Could a major metabolite be identified and quantified, potentially serving as a biomarker for CYP3A activity?

Answering these questions was crucial for predicting drug-drug interactions, understanding inter-individual variability in dexamethasone clearance, and ultimately, ensuring safer and more effective therapeutic regimens.

The In Vitro Revolution: Human Liver Microsomes as a Window into Hepatic Metabolism

To investigate the metabolism of dexamethasone in a controlled and ethically sound manner, early researchers turned to in vitro systems. Human liver microsomes, vesicles formed from the endoplasmic reticulum of hepatocytes, became the workhorse for these studies.

Why Human Liver Microsomes? The Causality Behind the Choice:

-

Enrichment of Key Enzymes: The endoplasmic reticulum is the primary site of CYP450 enzymes. Isolating microsomes provides a concentrated source of these crucial drug-metabolizing enzymes, enhancing the ability to detect and characterize metabolic reactions.

-

Human-Specific Metabolism: Recognizing that significant species differences exist in drug metabolism, the use of human-derived tissues was critical for obtaining clinically relevant data.[5]

-

Mechanistic Studies: Microsomal systems allow for the manipulation of experimental conditions to probe the involvement of specific enzyme systems. This includes the addition of co-factors necessary for CYP activity (e.g., NADPH) and the use of selective chemical inhibitors to pinpoint the responsible enzymes.

The use of human liver microsomes represented a significant step forward, allowing for the direct investigation of human-relevant metabolic pathways without the complexities and ethical considerations of in vivo human studies.

The Analytical Challenge: Identifying an Unknown Metabolite in a Complex Matrix

The primary challenge in early drug metabolism studies was the detection and structural elucidation of minute quantities of metabolites within a complex biological matrix. The analytical toolkit of the time, while sophisticated for its era, required ingenuity and a multi-pronged approach.

Radiometric High-Performance Liquid Chromatography (HPLC): A Beacon in the Noise

A key innovation leveraged in the early studies of dexamethasone metabolism was the use of radiolabeled parent drug. By using [3H]dexamethasone, researchers could trace the fate of the drug and its metabolites with exceptional sensitivity.

The Logic of Radiometric Detection:

-

Sensitivity: Radiometric detection is exquisitely sensitive, allowing for the quantification of metabolites present at very low concentrations.

-

Specificity: By tracking the radiolabel, researchers could be confident that the detected peaks in the HPLC chromatogram were indeed derived from dexamethasone and not endogenous components of the microsomal preparation.

The experimental workflow involved incubating [3H]dexamethasone with human liver microsomes and then separating the resulting mixture using HPLC. The eluent from the HPLC column was passed through a radiodetector, which registered peaks corresponding to the parent drug and its various metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Dawn of Definitive Identification

While radiometric HPLC could quantify metabolites, it could not definitively determine their structures. For this, researchers turned to the burgeoning technology of liquid chromatography-mass spectrometry (LC-MS). LC-MS couples the powerful separation capabilities of HPLC with the mass-analyzing power of a mass spectrometer, providing molecular weight information and fragmentation patterns that are crucial for structural elucidation.

In the pivotal studies of dexamethasone metabolism, LC-MS analysis of the microsomal incubates revealed the presence of several metabolites. The most prominent of these showed a mass consistent with the addition of a single oxygen atom to the dexamethasone molecule, strongly suggesting a hydroxylation reaction.[6][7]

The Gold Standard: Co-chromatography with a Synthesized Standard

The ultimate confirmation of a metabolite's identity lies in direct comparison with a chemically synthesized, structurally confirmed standard. In the case of 6β-hydroxydexamethasone, this was a critical and non-trivial step.

Building on earlier work in steroid chemistry, researchers synthesized 6β-hydroxydexamethasone. This synthetic standard was then analyzed by HPLC under the exact same conditions as the microsomal incubates. The observation that the synthetic 6β-hydroxydexamethasone had the identical retention time to the major metabolite peak from the in vitro experiment provided unequivocal evidence of its identity.[6][7] This co-chromatography, combined with the mass spectrometry data, formed the bedrock of the discovery.

Experimental Protocols: A Step-by-Step Guide to the Foundational Research

The following protocols are a synthesis of the methodologies described in the seminal papers on 6β-hydroxydexamethasone discovery, presented in a clear, step-by-step format for modern researchers to appreciate the techniques of the time.

In Vitro Incubation of Dexamethasone with Human Liver Microsomes

-

Preparation of Microsomes: Human liver tissue, obtained ethically and with appropriate consent, was homogenized and subjected to differential centrifugation to isolate the microsomal fraction. The protein concentration of the microsomal preparation was determined using a standard method (e.g., the Lowry assay).

-

Incubation Mixture: In a typical incubation, the following components were combined in a final volume of 1 mL:

-

Human liver microsomes (e.g., 1 mg/mL protein)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

[3H]Dexamethasone (substrate)

-

NADPH generating system (co-factor for CYP450 activity), typically consisting of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

-

-

Initiation and Incubation: The reaction was initiated by the addition of the NADPH generating system and incubated in a shaking water bath at 37°C for a specified time (e.g., 30 minutes).

-

Termination of Reaction: The reaction was stopped by the addition of an organic solvent, such as ethyl acetate, which also served to extract the steroids from the aqueous matrix.

-

Sample Preparation for Analysis: The organic layer was separated, evaporated to dryness under a stream of nitrogen, and the residue was reconstituted in a small volume of the HPLC mobile phase.

Analysis by Radiometric HPLC

-

HPLC System: A standard HPLC system equipped with a C18 reverse-phase column was used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) was employed to achieve separation of the parent dexamethasone from its more polar metabolites.

-

Detection: The column eluent was passed through a UV detector (to detect the parent drug and other UV-absorbing compounds) and then through an in-line radiodetector to specifically detect the tritium-labeled compounds.

-

Quantification: The peak areas from the radiodetector were integrated to determine the relative amounts of dexamethasone and its metabolites.

Identification by LC-MS

-

LC-MS System: An HPLC system was coupled to a mass spectrometer, often a quadrupole instrument in the early days of the technology.

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) was used to generate ions from the analytes eluting from the HPLC column.

-

Mass Analysis: The mass spectrometer was operated in full scan mode to obtain the molecular weights of the parent drug and its metabolites.

-

Structural Elucidation: The molecular weight information, combined with knowledge of common metabolic transformations, allowed for the tentative identification of the metabolites (e.g., a +16 Da shift indicating hydroxylation).

Enzyme Inhibition Studies

To identify the specific CYP450 enzyme responsible for 6β-hydroxylation, selective chemical inhibitors were included in the microsomal incubations.

-

Inhibitor Selection: Ketoconazole, a known potent inhibitor of CYP3A4, was a key tool in these studies.

-

Experimental Setup: Incubations were performed as described in section 4.1, but with the addition of varying concentrations of the inhibitor.

-

Data Analysis: The rate of formation of 6β-hydroxydexamethasone was measured in the presence and absence of the inhibitor. A significant decrease in metabolite formation in the presence of a specific inhibitor implicated the corresponding enzyme in the metabolic pathway. The complete inhibition of 6β-hydroxydexamethasone formation by ketoconazole provided strong evidence for the involvement of CYP3A4.[6]

Key Findings and Quantitative Data

The early research on dexamethasone metabolism yielded several crucial findings that are summarized below.

| Parameter | Value | Significance | Reference |

| Major Metabolite | 6β-Hydroxydexamethasone | Identified as the primary product of Phase I metabolism in human liver microsomes. | [6][7] |

| Other Metabolites | 6α-Hydroxydexamethasone, side-chain cleavage products | Demonstrated the complexity of dexamethasone biotransformation. | [6][7] |

| Enzyme Responsible | Cytochrome P450 3A4 (CYP3A4) | Confirmed through selective inhibition with ketoconazole and correlation with CYP3A4 expression. | [6] |

| Km for 6β-hydroxydexamethasone formation | 23.2 ± 3.8 µM | Provided an indication of the affinity of dexamethasone for the active site of CYP3A4. | [6] |

| Vmax for 6β-hydroxydexamethasone formation | 14.3 ± 9.9 pmol/min/mg protein | Represented the maximum rate of the 6β-hydroxylation reaction under the experimental conditions. | [6] |

Visualizing the Discovery Process

The following diagrams, rendered in Graphviz DOT language, illustrate the key concepts and workflows discussed in this guide.

Caption: The experimental workflow for the identification of 6β-hydroxydexamethasone.

Conclusion: A Legacy of Scientific Rigor